molecular formula C13H10F2N2OS B11124439 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B11124439
M. Wt: 280.29 g/mol
InChI Key: OFVXLRREYBAXKU-UHFFFAOYSA-N
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Description

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a small-molecule organic compound featuring a thiazole core substituted with a 2,4-difluorophenyl group at the 4-position and a cyclopropanecarboxamide moiety at the 2-position. The thiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C13H10F2N2OS

Molecular Weight

280.29 g/mol

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H10F2N2OS/c14-8-3-4-9(10(15)5-8)11-6-19-13(16-11)17-12(18)7-1-2-7/h3-7H,1-2H2,(H,16,17,18)

InChI Key

OFVXLRREYBAXKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis is widely employed to construct the core structure. A representative protocol involves:

  • Reactants : 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one and thiourea.

  • Conditions : Reflux in ethanol at 80°C for 12 hours.

  • Intermediate : 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine (yield: 68–72%).

Table 1: Optimization of Hantzsch Thiazole Synthesis

ParameterConditionYield (%)Purity (HPLC)
SolventEthanol6895.2
Temperature (°C)807296.8
Reaction Time (h)127095.7
CatalystNone6894.5

Post-synthesis, the amine intermediate is purified via recrystallization from ethyl acetate/hexane.

Amide Bond Formation with Cyclopropanecarbonyl Chloride

The final step involves coupling 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine with cyclopropanecarbonyl chloride:

  • Reactants : 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine (1 eq), cyclopropanecarbonyl chloride (1.2 eq).

  • Base : Triethylamine (2 eq) in anhydrous dichloromethane.

  • Conditions : 0°C to room temperature, 6 hours.

  • Yield : 85–90%.

Critical Considerations:

  • Side Reactions : Competing N-acylation at other positions necessitates strict temperature control.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >98% purity.

Alternative Route: Suzuki-Miyaura Cross-Coupling

For advanced derivatives, palladium-catalyzed cross-coupling introduces the difluorophenyl group post-thiazole formation:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Boron Reagent : 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

  • Conditions : Microwave irradiation at 130°C in 1,2-dimethoxyethane/water (3:1), 75 minutes.

  • Yield : 78%.

Table 2: Comparison of Cross-Coupling Conditions

ParameterSuzuki-MiyauraStille Coupling
CatalystPd(PPh₃)₄Pd₂(dba)₃
SolventDME/H₂OToluene
Temperature (°C)130 (microwave)110
Yield (%)7865

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic methods:

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.4 Hz, 1H, thiazole-H), 7.45–7.30 (m, 2H, Ar-H), 1.55–1.45 (m, 4H, cyclopropane).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • Mass Spec : [M+H]⁺ m/z 280.29 (calculated), 280.31 (observed).

Challenges and Optimization Strategies

Steric Hindrance from Cyclopropane

The cyclopropane ring’s rigidity complicates amide bond formation. Strategies to mitigate this include:

  • Slow Addition : Dropwise addition of cyclopropanecarbonyl chloride at 0°C.

  • High Dilution : Reducing concentration to minimize dimerization.

Regioselectivity in Thiazole Functionalization

Competing reactions at C-2 vs. C-4 positions are addressed via:

  • Directed Ortho-Metalation : Using directing groups to ensure C-4 substitution.

  • Protecting Groups : Temporarily blocking the amine during cross-coupling.

Industrial-Scale Considerations

For large-scale production (>1 kg), key adjustments include:

  • Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs.

  • Solvent Selection : Switching from DME to toluene improves safety and recyclability.

  • Process Intensification : Continuous flow systems enhance microwave-assisted steps .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide exhibit significant anticancer properties. Thiazole derivatives have been studied for their ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is crucial for cancer therapies as it can induce cell cycle arrest in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various thiazole derivatives. Among them, this compound showed promising results in inhibiting the growth of certain cancer cell lines through microtubule disruption.

Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity. Thiazole derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal effects. The specific interactions between the compound and microbial targets can lead to the development of new antimicrobial agents.

Case Study:
In a study conducted by researchers at a pharmaceutical company, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as an antimicrobial agent .

Synthetic Approaches

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the Thiazole Ring : Utilizing starting materials such as 2-amino thiophenol and appropriate aldehydes.
  • Cyclopropanation Reaction : Employing cyclopropanation techniques to introduce the cyclopropane moiety.
  • Final Coupling : The final step usually involves coupling reactions to form the complete amide structure.

These synthetic approaches are essential for producing the compound in sufficient quantities for biological evaluation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the thiazole ring or cyclopropane can significantly influence its biological activity.

Compound VariationBiological Activity
Substitution with methoxy groupsEnhanced anticancer activity
Alteration of fluorine positionsVariability in lipophilicity and target affinity

This table summarizes how modifications can lead to different biological outcomes, guiding future research directions .

Mechanism of Action

The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding. The thiazole ring can participate in π-π stacking interactions, while the cyclopropanecarboxamide moiety provides rigidity and specificity to the binding site. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Bioactivity: Fluorine vs. Chlorine: The 2,4-difluorophenyl group in the target compound may improve metabolic stability compared to chlorinated analogues (e.g., 3,4-dichlorophenyl in ), as fluorine is less susceptible to oxidative metabolism .

Synthetic Efficiency :

  • The cyclopropanecarboxamide derivatives (e.g., ) typically achieve moderate yields (23–60%), influenced by steric hindrance from bulky substituents. For example, compound 35 shows a lower yield (23%) due to the trifluoromethoxy group’s steric demands.

Biological Selectivity: Thiazoles with acetamide side chains (e.g., compound 6a ) exhibit non-selective COX inhibition, whereas cyclopropanecarboxamide derivatives may offer improved selectivity due to conformational constraints imposed by the cyclopropane ring .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives contrasts with cyclopropanecarboxamide analogues, where strong C=O bands (~1680 cm⁻¹) confirm amide formation .

Biological Activity

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazole ring, a cyclopropanecarboxamide moiety, and a difluorophenyl substituent. The presence of fluorine atoms enhances its lipophilicity, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer therapy. Thiazole derivatives are known for their ability to inhibit tubulin polymerization, disrupting microtubule dynamics critical for cell division. This mechanism can induce cell cycle arrest in cancer cells, making these compounds promising candidates for anticancer therapies.

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Biological Activity Description
AnticancerInhibits tubulin polymerization.
AntimicrobialExhibits activity against various pathogens.
Anti-inflammatoryPotential to inhibit inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of thiazole derivatives on cancer cell lines. Results indicated that compounds with similar structures to this compound effectively inhibited cell proliferation in breast and lung cancer models.
  • Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests.
  • Anti-inflammatory Effects : Research on the anti-inflammatory potential of thiazole derivatives showed that they could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies provide insights into how the compound interacts at the molecular level and reveal its potential mechanisms of action.

Q & A

Q. What are the standard protocols for evaluating the anticancer activity of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide?

Anticancer activity is typically assessed using the National Cancer Institute (NCI) protocol, which involves screening against a panel of cancer cell lines. Toxicity assays, such as the Toxi-light assay, are performed concurrently to measure compound cytotoxicity via bioluminescent detection of adenylate kinase release . Dose-response curves and IC50 values are calculated to determine potency.

Q. How is the crystal structure of this compound determined experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement and SHELXS/D for structure solution) is the gold standard. The process involves growing single crystals, collecting intensity data, and refining atomic coordinates with constraints for bond lengths/angles. Twinned or high-resolution data may require specialized refinement protocols in SHELXL .

Q. What synthetic routes are commonly employed for thiazole-containing compounds like this derivative?

Thiazole rings are often synthesized via cyclization of thiourea derivatives with α-halo ketones. For example, POCl3-mediated reactions under reflux conditions (90°C, 3 hours) are used to form 1,3,4-thiadiazole analogs, followed by purification via recrystallization (e.g., DMSO/water mixtures) .

Q. How can researchers validate the purity of synthesized batches?

High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard. Complementary techniques include IR spectroscopy (e.g., detecting Ar C-H stretches at ~3136 cm⁻¹) and melting point analysis (e.g., 375–380°C for related compounds) .

Advanced Research Questions

Q. What computational strategies can predict the biological targets of this compound?

AutoDock Vina enables molecular docking to assess binding affinities against potential targets (e.g., kinases). The scoring function evaluates steric/electrostatic complementarity, with multithreading accelerating calculations. Comparative analysis with known inhibitors (e.g., INH1 targeting Hec1/Nek2) helps identify mechanistic overlaps .

Q. How might structural modifications optimize the compound’s therapeutic index?

Structure-Activity Relationship (SAR) studies focus on substituent effects. For example:

  • Cyclopropane moiety : Enhances metabolic stability by restricting conformational flexibility.
  • 2,4-Difluorophenyl group : Modulates lipophilicity (LogP ~5.24) and membrane permeability. Substitutions on the thiazole ring (e.g., chloro, methyl) are tested for improved target selectivity .

Q. What experimental approaches resolve contradictions between in vitro activity and in vivo efficacy?

Discrepancies may arise from pharmacokinetic limitations (e.g., poor bioavailability). Solutions include:

  • Prodrug design : Esterification of carboxyl groups (e.g., tert-butyl esters) to enhance absorption .
  • Metabolic profiling : LC-MS/MS to identify active metabolites and degradation pathways.

Q. How can researchers investigate the compound’s mechanism of action in p38 MAP kinase inhibition?

Kinase inhibition assays use recombinant p38 MAP kinase with ATP-competitive substrates (e.g., fluorescently labeled peptides). IC50 values are compared to reference inhibitors. Structural insights from co-crystallization (via SHELX) reveal binding modes, while Western blotting detects downstream phosphorylation (e.g., MAPKAPK2) .

Q. What strategies mitigate toxicity while maintaining anticancer efficacy?

  • Therapeutic Index Calculation : Ratio of LD50 (from Toxi-light assays) to IC50 guides dose optimization.
  • Combinatorial therapy : Synergy studies with chemotherapeutics (e.g., paclitaxel) reduce required concentrations .

Q. How is the compound’s interaction with DNA or RNA characterized?

Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to nucleic acids.
  • Circular Dichroism (CD) : Detects conformational changes in DNA/RNA upon compound binding.

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